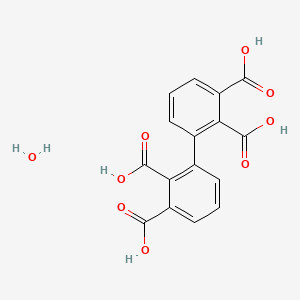
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate typically involves the reaction of phthalic anhydride with appropriate aromatic compounds under controlled conditions. One common method includes the use of hydrothermal conditions to facilitate the formation of coordination polymers . The reaction conditions often involve elevated temperatures and pressures to ensure the complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrothermal synthesis, where the reactants are subjected to high temperatures and pressures in specialized reactors. This method ensures high yield and purity of the final product, making it suitable for various industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various esters, amides, and oxidation products, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate has a wide range of scientific research applications, including:
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Wirkmechanismus
The mechanism of action of 3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions are crucial for its role in catalysis, sensing, and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3’,5’-Dicarboxylphenoxy)phthalic acid: Similar in structure but with different positional isomers of carboxyl groups.
3,4-Di(3,5-dicarboxyphenyl)phthalic acid: Another related compound used in the synthesis of metal-organic frameworks.
Uniqueness
3-(2,3-Dicarboxyphenyl)phthalic acid;hydrate is unique due to its specific arrangement of carboxyl groups, which imparts distinct reactivity and properties. This uniqueness makes it valuable in the synthesis of coordination polymers and other advanced materials .
Eigenschaften
CAS-Nummer |
828922-41-4 |
|---|---|
Molekularformel |
C16H12O9 |
Molekulargewicht |
348.26 g/mol |
IUPAC-Name |
3-(2,3-dicarboxyphenyl)phthalic acid;hydrate |
InChI |
InChI=1S/C16H10O8.H2O/c17-13(18)9-5-1-3-7(11(9)15(21)22)8-4-2-6-10(14(19)20)12(8)16(23)24;/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24);1H2 |
InChI-Schlüssel |
YVTOCMUERNYITB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C2=C(C(=CC=C2)C(=O)O)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


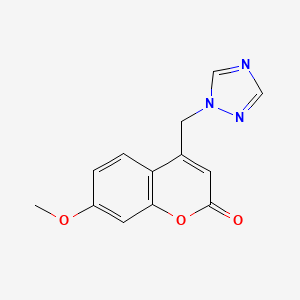
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)

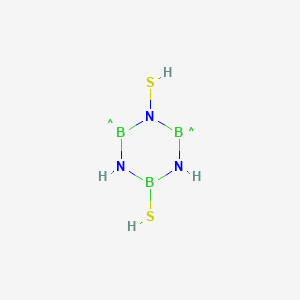
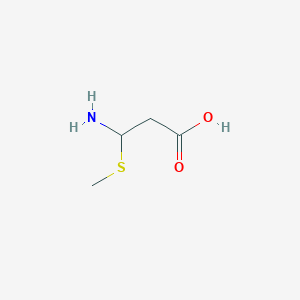
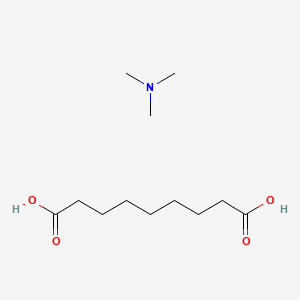
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
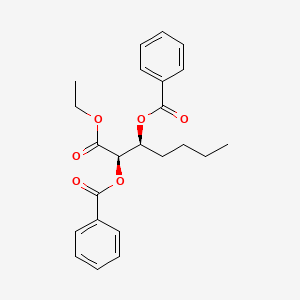
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

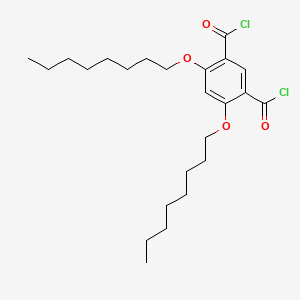
![1-(10-{[(2R)-2-Phenylpropanoyl]oxy}decyl)pyridin-1-ium iodide](/img/structure/B14204935.png)
![4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B14204947.png)
